molecular formula C12H10FN3OS B2955720 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide CAS No. 1021225-34-2

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide

Cat. No.: B2955720
CAS No.: 1021225-34-2
M. Wt: 263.29
InChI Key: UHSFVUKEGZMGHR-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide include other pyridazine derivatives such as pyridazinone and pyrimidine derivatives . These compounds share the pyridazine core structure but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substituents, such as the fluorine atom and the methylthio group, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3OS/c1-18-11-7-6-10(15-16-11)14-12(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSFVUKEGZMGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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